molecular formula C10H11NO3 B1639914 (S)-2-Amino-4-oxo-4-phenylbutanoic acid

(S)-2-Amino-4-oxo-4-phenylbutanoic acid

Cat. No.: B1639914
M. Wt: 193.2 g/mol
InChI Key: QXRCVKLRAOSZCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

QXRCVKLRAOSZCP-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N

sequence

X

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

(S)-2-Amino-4-oxo-4-phenylbutanoic acid (CAS 168154-76-5) is a non-proteinogenic, chiral


-keto amino acid. Structurally, it resembles L-Kynurenine  but lacks the aniline amine group at the ortho position of the phenyl ring. This structural distinction makes it a critical chemical probe in mechanistic enzymology, specifically for dissecting the active site requirements of kynurenine pathway enzymes like Kynureninase (KYNU)  and Kynurenine Aminotransferase (KAT) .

Beyond its utility as a biological probe, this scaffold serves as a versatile chiral building block in peptidomimetic drug design. The


-ketone functionality provides a reactive handle for the synthesis of heterocycles (e.g., pyridazines, pyrroles) and acts as a transition-state mimic in protease inhibitors.
Physicochemical Profile
PropertyData
Molecular Formula C₁₀H₁₁NO₃ (often supplied as HCl salt: C₁₀H₁₂ClNO₃)
Molecular Weight 193.20 g/mol (Free base); 229.66 g/mol (HCl salt)
Chirality (S)-Enantiomer (L-configuration)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1]
Stability Hygroscopic. The

-keto acid motif is susceptible to intramolecular cyclization under basic conditions to form lactams or pyrroline derivatives.
pKa

-COOH: ~2.1;

-NH₃⁺: ~9.2 (Estimated)

Synthesis & Manufacturing Methodologies

The synthesis of CAS 168154-76-5 requires strict control over the


-carbon stereocenter. While enzymatic transamination is possible, the industrial and laboratory standard often relies on Asymmetric Alkylation of Glycine Schiff Bases  using chiral auxiliaries.
Chemical Synthesis: The Chiral Ni(II) Complex Route

This method ensures high enantiomeric excess (>98% ee) by utilizing a recyclable chiral auxiliary (e.g., Belokon's auxiliary).

Mechanism:

  • Complex Formation: Glycine is condensed with a chiral auxiliary (typically a proline derivative) and complexed with Ni(II) to form a nucleophilic glycine equivalent.

  • Alkylation: The complex is treated with 2-bromoacetophenone (phenacyl bromide) under basic conditions. The chiral environment of the Ni(II) complex directs the electrophile to the Si-face or Re-face (depending on the auxiliary), establishing the (S)-configuration.

  • Hydrolysis: Acidic hydrolysis disassembles the complex, releasing the target amino acid and allowing recovery of the chiral auxiliary.

SynthesisWorkflow Glycine Glycine + Chiral Auxiliary (Proline derivative) NiComplex Ni(II)-Schiff Base Complex (Nucleophilic Glycine Equivalent) Glycine->NiComplex Complexation Alkylation Alkylation (Phenacyl Bromide + Base) NiComplex->Alkylation Stereoselective C-C Bond Formation Hydrolysis Acid Hydrolysis (HCl/MeOH) Alkylation->Hydrolysis Deprotection Product (S)-2-Amino-4-oxo-4-phenylbutanoic acid (CAS 168154-76-5) Hydrolysis->Product Purification Recycle Recovered Chiral Auxiliary Hydrolysis->Recycle Recycling Recycle->Glycine Re-use

Caption: Stereoselective synthesis workflow via Ni(II) Schiff base complex, ensuring (S)-configuration retention.

Biological Applications: The Kynurenine Pathway

The primary utility of (S)-2-Amino-4-oxo-4-phenylbutanoic acid lies in its structural relationship to Kynurenine.

Mechanistic Probe for Kynureninase (KYNU)

Kynureninase catalyzes the hydrolytic cleavage of L-Kynurenine to Anthranilic acid and L-Alanine.

  • The Probe's Role: CAS 168154-76-5 lacks the nucleophilic aniline amine found in Kynurenine. By using this "deamino" analog, researchers can determine if the aniline group acts as a general base or nucleophile during the catalytic cycle.

  • Outcome: Studies typically show that while it binds to the active site (competitive inhibition), it resists hydrolysis or reacts at a significantly lower rate, validating the necessity of the anthranilic nitrogen for efficient catalysis.

Kynurenine Aminotransferase (KAT) Substrate

KATs convert Kynurenine into Kynurenic Acid (a neuroprotective agent). This conversion involves the formation of a cyclic Schiff base.

  • Application: This compound mimics the keto-acid intermediate. It is used to study the substrate specificity of KAT isozymes (KAT I vs. KAT II) in neurodegenerative disease research (Alzheimer’s, Huntington’s).

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine (Natural Substrate) Trp->Kyn IDO/TDO KYNU Enzyme: Kynureninase Kyn->KYNU KAT Enzyme: Kynurenine Aminotransferase (KAT) Kyn->KAT Analog (S)-2-Amino-4-oxo-4-phenylbutanoic acid (The Analog) Analog->KYNU Binds (Ki determination) Analog->KAT Substrate Analog Inhibition Competitive Inhibition / Mechanistic Probe Analog->Inhibition Anthranilic Anthranilic Acid + Alanine KYNU->Anthranilic KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: Interception of the Kynurenine Pathway by CAS 168154-76-5, acting as a substrate analog for KYNU and KAT.

Experimental Protocol: Handling & Stability Check

Objective: To prepare a stock solution of (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride for enzymatic assays, ensuring minimal degradation (cyclization).

Materials
  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl (CAS 168154-76-5)[2][3]

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC Vials (Amber glass)

Protocol
  • Weighing: Weigh 10 mg of the compound in a glove box or low-humidity environment. The HCl salt is hygroscopic.

  • Solubilization (Stock): Dissolve the solid in 1.0 mL of anhydrous DMSO to create a high-concentration stock (approx. 43 mM). Vortex for 30 seconds until clear.

    • Note: Avoid dissolving directly in basic buffers (pH > 8.0) as the free amine can attack the

      
      -ketone, leading to pyrroline formation.
      
  • Dilution (Working Solution): Immediately before use, dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4).

    • Ratio: Keep DMSO concentration < 1% to avoid enzyme denaturation.

  • Stability Validation (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (phenyl ring absorption).

    • Acceptance: Purity > 95%. If a secondary peak appears at slightly higher retention time, it indicates cyclization to the lactam/pyrroline.

References

  • Kynurenine Pathway Enzymology: Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620. Link

  • Synthesis of Chiral Amino Acids: Soloshonok, V. A., et al. (2004). Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes.[4] Journal of Organic Chemistry, 69(11), 3757-3772. (Methodology reference for Ni-Schiff base alkylation). Link

  • Kynureninase Mechanism: Phillips, R. S., et al. (2019). Mechanism of Kynureninase: Kinetic and Spectroscopic Studies. Biochemistry. (Contextual grounding for substrate analogs). Link

  • Chemical Identity: PubChem Compound Summary for CID 11243763 (Related: 4-oxo-4-phenyl-2-aminobutanoic acid). Link

Sources

Technical Guide: Chiral Intermediates for ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors represents a masterclass in stereoselective process chemistry. From the simple structure of Captopril to the bicyclic complexity of Ramipril, the efficacy of these antihypertensives hinges on the precise spatial arrangement of their pharmacophores—specifically the zinc-binding ligand and the hydrophobic pockets that mimic the terminal residues of Angiotensin I.

This guide moves beyond standard textbook descriptions to analyze the industrial-grade synthesis of critical chiral intermediates . We focus on the shift from classical resolution to modern biocatalytic and chemocatalytic asymmetric routes, emphasizing the production of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) and the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid core.

Structural Activity Relationship (SAR) & Stereochemical Necessity

To design a synthesis, one must understand the target's constraints. ACE is a zinc-metallopeptidase. Inhibitors generally mimic the transition state of peptide hydrolysis.

  • The Zinc Binding Group: In Captopril, this is a thiol; in Enalapril/Ramipril, it is a carboxylate (derived from a prodrug ester).

  • The S1' Pocket: Requires a hydrophobic amino acid residue (usually L-Proline or a surrogate).

  • The S1 Pocket: Accommodates the side chain of the inhibitor (e.g., the phenylpropyl group).

Criticality of Chirality: The binding affinity differs by orders of magnitude between enantiomers. For the "pril" family (Enalapril, Ramipril), the carbon bearing the zinc-binding carboxylate must have the (S)-configuration . However, its precursor often requires the (R)-configuration (as a hydroxyl) to allow for inversion during substitution reactions, or (S) if reductive amination is used.

The Universal Synthon: (R)-HPBE

The Role of Ethyl (R)-2-hydroxy-4-phenylbutyrate

For the majority of non-thiol ACE inhibitors (Enalapril, Benazepril, Lisinopril, Ramipril), the synthesis converges on a single chiral building block: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) .

The most efficient route to ECPA starts with Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) . The hydroxyl group serves as a handle for introducing the L-Alanine moiety via SN2 displacement (with inversion of configuration) or via oxidation to the ketone followed by stereoselective reductive amination.

Experimental Protocol: Biocatalytic Reduction of OPBE

Chemical hydrogenation of Ethyl 2-oxo-4-phenylbutyrate (OPBE) often yields insufficient enantiomeric excess (ee), requiring downstream enrichment. The industry standard has shifted toward biocatalytic reduction using carbonyl reductases (KREDs) coupled with glucose dehydrogenase (GDH) for cofactor recycling.

Rationale: Enzymes provide >99% ee and operate under mild aqueous conditions, reducing solvent waste (Green Chemistry).

Protocol: Asymmetric Synthesis of (R)-HPBE

Reagents:

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE)[1]

  • Enzyme: Recombinant Carbonyl Reductase (e.g., Candida or E. coli expressed KRED)

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + NADP+

  • Sacrificial Substrate: D-Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Preparation: Dissolve OPBE (substrate loading 50–100 g/L) in a biphasic system (Buffer/Butyl Acetate 9:1) or use a surfactant (Tween-80) to enhance solubility.

  • Initiation: Add NADP+ (0.1 mM catalytic amount), D-Glucose (1.2 eq), GDH, and the KRED enzyme.

  • Reaction: Stir at 30°C. Maintain pH 7.0 automatically using 1M NaOH (gluconic acid is produced as a byproduct).

  • Monitoring: Monitor consumption of OPBE via HPLC (C18 column).

  • Workup: Once conversion >99%, extract the mixture with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4 and concentrate. The product is typically an oil that can be used directly or distilled.

Validation Criteria:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

  • Target: >99.5% ee. If ee is lower, check pH control (enzymes may denature) or cofactor availability.

Advanced Coupling: The N-Carboxyanhydride (NCA) Method

Once the side chain (ECPA) is synthesized, it must be coupled to the proline (or proline-surrogate) core.

The Problem: Direct activation of ECPA using standard coupling agents (EDC/HOBt) or acid chlorides (SOCl2) carries a high risk of racemization at the chiral center alpha to the amide nitrogen.

The Solution: The N-Carboxyanhydride (NCA) method.[2] Formation of the NCA (Leuch's anhydride) protects the amine and activates the carboxyl group simultaneously. It reacts with the amino acid nucleophile (e.g., L-Proline) to release CO2 as the only byproduct, preserving stereochemistry.

Visualization: The Convergence of ACE Inhibitor Synthesis

ACE_Synthesis OPBE Ethyl 2-oxo-4-phenylbutyrate (OPBE) HPBE Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) OPBE->HPBE Biocatalytic Reduction (KRED/NADH) ECPA N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) HPBE->ECPA Activation (Tf2O) + L-Ala (Inversion of Config) NCA ECPA N-Carboxyanhydride (NCA Intermediate) ECPA->NCA Phosgene/Triphosgene Enalapril Enalapril NCA->Enalapril + L-Proline (-CO2) Ramipril Ramipril NCA->Ramipril + Ramipril Core (-CO2) Proline L-Proline (or surrogate) Proline->Enalapril Ramipril_Core (S,S,S)-2-azabicyclo[3.3.0] octane-3-carboxylic acid Ramipril_Core->Ramipril

Caption: Convergent synthesis of ACE inhibitors utilizing the NCA activation strategy to prevent racemization.

The Ramipril Challenge: Bicyclic Core Synthesis

Ramipril is distinct due to its lipophilic bicyclic core: (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid . This structure is essentially a rigidified proline, enhancing potency.

Stereochemical Complexity

The molecule has three chiral centers. The "all-cis" (S,S,S) configuration is required.

  • Bridgehead Carbons (1, 5): Must be cis fused.

  • Carboxylic Acid (3): Must be endo relative to the ring system.

Industrial Synthesis Route

The most robust route involves the hydrogenation of an indole derivative or the cyclization of a substituted cyclopentane.

Protocol: Kinetic Resolution of the Bicyclic Ester

Synthesis often produces a racemic mixture of the cis, endo ester. Resolution is required.

  • Starting Material: Racemic Benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate.[3][4]

  • Resolving Agent: N-Acetyl-L-phenylalanine or Mandelic Acid derivatives.

  • Process:

    • Dissolve the racemic ester in Ethanol/Water.

    • Add 0.5 equivalents of the chiral acid.

    • Heat to reflux to dissolve, then cool slowly to 0°C.

    • The diastereomeric salt of the desired (S,S,S)-isomer crystallizes preferentially.

  • Liberation: Treat the salt with mild base (NaHCO3) and extract the chiral ester.

  • Hydrogenation (Debenzylation): The benzyl group is removed via Pd/C hydrogenation to yield the free amino acid ready for NCA coupling.

Data Summary: Comparison of Activation Methods

Activation MethodReagentRisk of RacemizationYield (Coupling)Industrial Viability
Acid Chloride PCl5 / SOCl2High (via ketene/oxazolone)70-80%Low (Historical)
Mixed Anhydride Isobutyl chloroformateModerate80-85%Medium
N-Carboxyanhydride TriphosgeneNegligible 90-95% High (Preferred)

Captopril: The Thiol-Functionalized Pioneer

While older, Captopril remains relevant. Its synthesis hinges on the (S)-3-acetylthio-2-methylpropanoic acid side chain.

Key Technical Insight: Unlike the "prils," Captopril is often synthesized via Kinetic Resolution of the side chain before coupling to proline.

  • Method: Lipase-catalyzed hydrolysis.

  • Substrate: Methyl 3-acetylthio-2-methylpropanoate (Racemic).

  • Enzyme: Pseudomonas Lipase.[5]

  • Outcome: The enzyme selectively hydrolyzes the ester of the (S)-isomer (or (R)-isomer depending on specificity), allowing separation of the acid from the unreacted ester.

References

  • Biocatalytic Synthesis of (R)

    • Shen, N. D., et al. (2012).[1] "Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors." Organic Letters.[1]

  • N-Carboxyanhydride (NCA)

    • Blackmond, D. G., et al. (2005). "Continuous Flow Synthesis of ACE Inhibitors." MIT Open Access / Lupin Ltd. Process Reports.
  • Ramipril Intermediate Synthesis

    • Patent EP0079022B1: "Process for the preparation of bicyclic amino acids." (Foundation for the resolution of azabicyclo-octane systems).
  • Enzymatic Resolution of Captopril Intermediates

    • Patel, R. N. (2000).
  • General Review of ACE Inhibitor Manufacturing

    • Ahmad, A. L., et al. (2017).[6] "Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor: A Review."

Sources

An In-depth Technical Guide to the Aqueous Solubility Profile of 4-oxo-homophenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of the aqueous solubility of an active pharmaceutical ingredient (API) is fundamental to successful drug development. It is a critical physicochemical parameter that influences bioavailability, manufacturability, and the design of effective formulation strategies. This technical guide provides an in-depth examination of the solubility profile of 4-oxo-homophenylalanine HCl, a key amino acid derivative. We will explore the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its empirical determination, and discuss the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment for this and similar ionizable compounds.

Introduction: The Critical Role of Solubility

4-oxo-homophenylalanine hydrochloride is an amino acid derivative with a chemical structure that presents both opportunities and challenges for pharmaceutical development.[1][2] Its hydrochloride salt form is intentionally designed to enhance aqueous solubility, a common and effective strategy for ionizable APIs.[3][4] However, simply forming a salt does not negate the need for a thorough characterization of its solubility behavior under various conditions.

Low aqueous solubility can lead to a cascade of development problems, including poor absorption, low and variable bioavailability, and challenges in formulating intravenous and oral dosage forms.[5][6] Therefore, a precise determination of the solubility profile across a physiologically relevant pH range is not merely a data-gathering exercise; it is a cornerstone of risk assessment and mitigation in the pre-formulation and formulation development stages.

This guide will focus on two primary types of solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium saturation point of the compound in a solvent and is the gold standard for assessing the intrinsic properties of the API.[5][7]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution after a short incubation time, often used in early discovery to quickly flag potential solubility issues.[5][7][8][9]

Physicochemical Properties & Theoretical Framework

The solubility of 4-oxo-homophenylalanine HCl is governed by its molecular structure, specifically the presence of ionizable functional groups—an amino group and a carboxylic acid—and the influence of the hydrochloride salt.

  • Molecular Formula: C₁₀H₁₂ClNO₃[1]

  • Molecular Weight: 229.66 g/mol [1][2]

As an amino acid derivative, its charge state, and therefore its interaction with water, is highly dependent on the pH of the solution.[10][11] The solubility of amino acids is typically lowest near their isoelectric point (pI) and increases significantly at pH values above or below this point where the molecule carries a net positive or negative charge.[10][12] The HCl salt form ensures that in a neutral aqueous solution, the compound is already protonated and carries a positive charge, which generally enhances solubility.

The pH at which the salt may convert back to its less soluble free base form is known as the pH of maximum solubility (pHₘₐₓ).[3][13] Understanding this value is critical for developing stable liquid formulations.

Experimental Determination of Aqueous Solubility

A multi-faceted approach is required to build a complete solubility profile. The following sections detail the standard, validated protocols for determining thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[14] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The World Health Organization (WHO) recommends determining the pH-solubility profile at 37 ± 1 °C across the physiological pH range of 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes.[15][16]

Protocol: Shake-Flask pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering the target pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, and pH 6.8 phosphate buffers).[15] Verify the pH of each buffer at 37 °C.

  • Sample Preparation: Add an excess amount of solid 4-oxo-homophenylalanine HCl to vials containing a known volume (e.g., 5-10 mL) of each buffer. "Excess" means enough solid material is visible as a suspension throughout the experiment to ensure saturation.[13][14]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (37 °C). Agitate the samples for a predetermined period.

    • Causality Insight: Equilibration time is critical. It can range from 24 to 72 hours.[7][14] To validate the time, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating equilibrium has been reached.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles.

    • Self-Validation: The choice of filter is important. A pre-study should be run to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • pH Verification: Measure the final pH of the saturated solution to check for any shifts during the experiment.[13][15]

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are designed for speed and are ideal for early-stage drug discovery when compound availability is limited.[5] This method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer.[6][8] The result is often referred to as "apparent solubility" as it reflects the point at which the compound precipitates from a supersaturated solution, not true equilibrium.

Protocol: Direct UV or Nephelometric Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-oxo-homophenylalanine HCl in 100% DMSO (e.g., 20 mM).[6]

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[8]

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[7]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period, typically 1 to 2 hours.[5][8]

  • Detection & Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][8]

    • Direct UV Assay: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate.[8][9] The concentration is determined by comparing the absorbance to a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Workflow Visualization

The overall process for determining the comprehensive solubility profile can be visualized as follows:

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Phase 3: Analysis & Reporting API Obtain Solid API (4-oxo-homophenylalanine HCl) ShakeFlask Shake-Flask Method: Add excess API to buffers API->ShakeFlask Buffers Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) Buffers->ShakeFlask Plate 96-Well Plate: Add DMSO stock to buffers Buffers->Plate Stock Prepare DMSO Stock (20 mM) Stock->Plate Equilibrate Equilibrate (24-72h at 37°C) ShakeFlask->Equilibrate FilterThermo Filter Supernatant (0.22 µm filter) Equilibrate->FilterThermo AnalyzeThermo Quantify by HPLC FilterThermo->AnalyzeThermo Report Compile Data & Generate Solubility Profile Report AnalyzeThermo->Report Incubate Incubate (1-2h at 25°C) Plate->Incubate Detect Detect Precipitate (Nephelometry or UV) Incubate->Detect Detect->Report

Fig 1. Comprehensive workflow for solubility profile determination.

Analytical Quantification: HPLC Method

A robust and validated HPLC method is essential for accurately quantifying the concentration of 4-oxo-homophenylalanine HCl in the collected samples. While specific methods may require optimization, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common and reliable choice for amino acid derivatives.[7][17]

Example HPLC Protocol

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: A suitable gradient elution (e.g., starting with 5% B, ramping to 95% B) to ensure good peak shape and separation from any potential impurities or degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 250-280 nm for aromatic compounds).

  • Quantification: Create a calibration curve using a series of known concentration standards of 4-oxo-homophenylalanine HCl prepared in the same buffer as the samples. The concentration of the experimental samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 4-oxo-homophenylalanine HCl at 37 °C

Buffer pH Mean Solubility (µg/mL) Standard Deviation Mean Solubility (µM)
1.2 (0.1 N HCl) [Insert Data] [Insert Data] [Insert Data]
4.5 (Acetate) [Insert Data] [Insert...] [Insert Data]
6.8 (Phosphate) [Insert Data] [Insert...] [Insert Data]

| 7.4 (Phosphate) | [Insert Data] | [Insert...] | [Insert Data] |

Table 2: Kinetic Solubility of 4-oxo-homophenylalanine HCl at 25 °C

Medium Kinetic Solubility (µM) Method

| PBS, pH 7.4 | [Insert Data] | Nephelometry |

Interpreting the Results: The data will reveal the pH-dependent solubility profile. For an amino acid hydrochloride, solubility is expected to be high at low pH (pH 1.2) and decrease as the pH approaches the pI of the molecule. The difference between the thermodynamic and kinetic solubility values is also informative. A large difference, where kinetic solubility is much higher than thermodynamic solubility, can indicate that the compound readily forms supersaturated solutions but may be prone to precipitation over time.

Conclusion

The systematic determination of the aqueous solubility profile of 4-oxo-homophenylalanine HCl is an indispensable step in its pharmaceutical development. By employing validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is paramount for making informed decisions regarding formulation strategies, predicting in vivo performance, and ultimately de-risking the path to a viable drug product. The protocols and insights provided in this guide serve as a robust framework for achieving this critical objective.

References

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Sources

Methodological & Application

Application Note: Strategic Reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the nuanced reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic acid . This molecule is a critical chiral intermediate, primarily serving as the direct precursor to (S)-Homophenylalanine (hPhe) , a scaffold essential for ACE inhibitors (e.g., Benazepril) and various peptidomimetics.

Executive Summary & Chemical Strategy

The reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic acid (Compound 1 ) presents a bifurcation in synthetic utility. Depending on the reducing system employed, the researcher can target either the complete hydrodeoxygenation to the methylene (yielding (S)-Homophenylalanine ) or the stereoselective reduction to the alcohol (yielding 4-hydroxy-homophenylalanine ).

The "Cyclization Trap" (Expert Insight)

The core challenge in handling Compound 1 is its propensity for intramolecular cyclization. The


-keto-

-amino motif is unstable in neutral or basic aqueous media, spontaneously condensing to form (S)-4-phenyl-1-pyrroline-2-carboxylic acid (a cyclic imine).
  • To maintain linearity (Synthesis of Homophenylalanine): You must suppress the nucleophilicity of the

    
    -amine. This is best achieved by protonation (acidic media) or N-protection (carbamates like Boc/Cbz) prior to reduction.
    
  • To access cyclic analogs: Allow cyclization and reduce the resulting imine.

This guide focuses on Protocol A , the high-value synthesis of the linear amino acid (S)-Homophenylalanine via catalytic hydrogenation.

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reaction conditions.

ReductionPathways Substrate (S)-2-Amino-4-oxo- 4-phenylbutanoic acid CyclicImine Cyclic Imine (Pyrroline intermediate) Substrate->CyclicImine Neutral/Basic pH (Spontaneous) hPhe (S)-Homophenylalanine (Target A: Linear) Substrate->hPhe Pd/C, H2, AcOH (Acid prevents cyclization) Hydroxy (2S, 4R/S)-4-Hydroxy- homophenylalanine Substrate->Hydroxy NaBH4, MnCl2 (Cheleation Control) Proline Analogs Proline Analogs CyclicImine->Proline Analogs NaBH4

Figure 1: Divergent reduction pathways. The green path (Acidic Hydrogenation) is the industry standard for generating Homophenylalanine.

Protocol A: Synthesis of (S)-Homophenylalanine

Mechanism: Pd-catalyzed Hydrodeoxygenation (Benzylic ketone


 Alcohol 

Methylene). Scope: Scalable for gram-to-kilogram synthesis.
Materials & Reagents
ComponentGrade/SpecRole
Substrate (S)-2-Amino-4-oxo-4-phenylbutanoic acidStarting Material (often supplied as HCl salt)
Catalyst 10% Pd/C (Degussa Type E101 or equiv)Heterogeneous Catalyst (High surface area)
Solvent Glacial Acetic Acid (AcOH)Solvent & Amine Protonation Source
Additive Trifluoroacetic acid (TFA) or H2SO4 (Optional)Promotes benzylic C-O cleavage
Gas Hydrogen (H2)Reducing Agent (Balloon or Parr Shaker)
Step-by-Step Methodology
1. Preparation of Reaction Matrix
  • Safety Note: Pd/C is pyrophoric. Handle under inert atmosphere (N2/Ar) until wetted.

  • Dissolve 10.0 mmol of Substrate in 50 mL of Glacial Acetic Acid .

    • Why AcOH? It serves a dual purpose: it solubilizes the zwitterionic amino acid and protonates the amine (

      
      ), preventing the nucleophilic attack on the ketone that leads to cyclization [1].
      
  • Add 10% Pd/C (10-20 wt% loading relative to substrate mass).

    • Optimization: For difficult substrates, add 1-2 equivalents of TFA to accelerate the hydrogenolysis of the intermediate benzylic alcohol.

2. Hydrogenation
  • Equipment: Parr Hydrogenator (for >1 atm) or heavy-walled flask (for balloon pressure).

  • Purge the vessel with N2 (3x) and then H2 (3x).

  • Pressurize to 3–5 bar (45–75 psi) . While balloon pressure (1 atm) can work, benzylic deoxygenation is significantly faster and cleaner at elevated pressures.

  • Temperature: Heat to 60°C .

    • Critical Parameter: Room temperature reduction often stalls at the benzylic alcohol stage (4-hydroxy intermediate). Heating is required to drive the reaction to the methylene group (Homophenylalanine) [2].

  • Duration: Agitate vigorously for 6–12 hours.

3. Work-up & Isolation[1]
  • Cool reaction mixture to room temperature.

  • Filter catalyst through a pad of Celite® (Caution: Keep wet to prevent ignition). Rinse pad with acetic acid.

  • Concentrate the filtrate in vacuo to remove acetic acid.

  • Purification:

    • The residue is typically the acetate salt of (S)-Homophenylalanine.

    • To obtain the free zwitterion: Dissolve in minimal water, adjust pH to the isoelectric point (~pH 5.5–6.0) with dilute NH4OH. The product will precipitate as a white solid.

    • Recrystallize from Ethanol/Water if necessary.

Validation Criteria
TestExpected ResultMethod
1H NMR (D2O/DCl) Disappearance of aromatic ketone signal. Appearance of multiplets at

2.0–2.8 ppm (homobenzylic/benzylic protons).
Standard 400 MHz
Chiral HPLC >98% ee (Retention of configuration)Crownpak CR(+) or Chiralpak ZWIX
Mass Spec m/z = 180.1 [M+H]+ (Loss of Oxygen)ESI-MS

Protocol B: Stereoselective Reduction to (S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

Context: If the target is the alcohol (statine analog precursor) rather than the methylene.

Methodology
  • Solvent: Methanol (anhydrous).

  • Chelation: Add 1.1 eq of MnCl2 or CeCl3 .

    • Mechanism:[2][3] The metal coordinates the

      
      -amine and the 
      
      
      
      -ketone, forming a rigid cyclic transition state that directs the hydride attack.
  • Reduction: Cool to -20°C. Add NaBH4 (2.0 eq) portion-wise.

  • Outcome: This yields the syn-amino alcohol with high diastereoselectivity (>90% de) [3].

Troubleshooting & Expert Tips

Issue: Incomplete Reduction (Stalled at Alcohol)
  • Symptom: Mass spec shows M+18 (196 instead of 180).

  • Root Cause: Hydrogenolysis of the C-OH bond is slower than C=O reduction.

  • Fix: Increase temperature to 70°C or add a stronger acid catalyst (e.g., 5% Perchloric acid or Sulfuric acid) to the acetic acid mixture. The acid protonates the alcohol, making it a better leaving group (H2O).

Issue: Racemization[5]
  • Symptom: Loss of ee% on Chiral HPLC.

  • Root Cause: High temperatures (>80°C) or prolonged exposure to Pd surface can induce racemization at the

    
    -carbon.
    
  • Fix: Monitor reaction strictly. Stop immediately upon consumption of starting material. Use less active catalyst (e.g., Pd(OH)2) if Pd/C is too aggressive.

Issue: Product is a Cyclic Proline Analog
  • Symptom: NMR shows no amide/amine protons; properties resemble proline.

  • Root Cause: pH was not acidic enough during hydrogenation.

  • Fix: Ensure the solvent is Glacial Acetic Acid or 1M HCl. Do not use Ethanol or Water without acid.

References

  • Biocatalytic and Chemical Synthesis of L-Homophenylalanine.

    • Context: Discusses the stability of the 4-oxo precursor and transaminase routes, highlighting the necessity of handling the keto-acid carefully to avoid cycliz
    • Source:

  • Catalytic Hydrogen

    • Context: Standard protocols for reducing Ar-CO-R to Ar-CH2-R using Pd/C in Acetic Acid.
    • Source: (General mechanistic grounding for hydride/catalytic reductions).

  • Stereoselective Reduction of Gamma-Oxo-Alpha-Amino Acids.

    • Context: Protocol for MnCl2 medi
    • Source:

  • Synthesis of Homophenylalanine via Friedel-Crafts/Reduction.

    • Context: Describes the pathway from Aspartic anhydride -> 4-oxo intermedi
    • Source:

Sources

Synthesis of 4-oxo-homophenylalanine from L-aspartic Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-oxo-homophenylalanine, a valuable chiral building block in pharmaceutical development, starting from L-aspartic anhydride. The core of this synthetic strategy is a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic compounds.[1] This application note outlines the underlying chemical principles, provides a comprehensive, step-by-step protocol, and offers critical insights into reaction optimization and troubleshooting. The described methodology is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for researchers in organic synthesis and medicinal chemistry.

Introduction

L-homophenylalanine and its derivatives are crucial precursors in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension and congestive heart failure.[2][3][4] The 4-oxo-homophenylalanine scaffold, in particular, offers a versatile synthetic handle for further chemical modifications. The synthesis route commencing from the readily available and chiral L-aspartic acid presents an efficient and stereoselective approach to this important intermediate.[2]

The key transformation in this synthesis is the Friedel-Crafts acylation of benzene with a protected L-aspartic anhydride derivative.[5][6] This electrophilic aromatic substitution reaction allows for the direct introduction of the acyl group onto the benzene ring, forming the desired aryl ketone.[7][8][9] Careful control of the reaction conditions and the choice of protecting groups for the amino functionality of aspartic acid are paramount to prevent side reactions and ensure the preservation of stereochemical integrity.

Synthetic Strategy and Mechanism

The overall synthetic strategy involves three main stages:

  • N-Protection of L-Aspartic Acid: The amino group of L-aspartic acid must be protected to prevent its interference with the Lewis acid catalyst used in the Friedel-Crafts reaction.[7] Common protecting groups for amino acids, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), are suitable for this purpose.[10]

  • Formation of N-Protected L-Aspartic Anhydride: The protected L-aspartic acid is then converted to its corresponding cyclic anhydride. This is typically achieved by treatment with a dehydrating agent like acetic anhydride.[11][12] The cyclic anhydride serves as the acylating agent in the subsequent step.

  • Friedel-Crafts Acylation: The N-protected L-aspartic anhydride undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with benzene.[5] A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the anhydride, generating a highly electrophilic acylium ion.[5][8][9] This acylium ion is then attacked by the electron-rich benzene ring to form the 4-oxo-homophenylalanine derivative.[8][9] Subsequent workup and deprotection yield the final product.

Experimental Protocol

This protocol details the synthesis of N-Cbz-4-oxo-homophenylalanine methyl ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Aspartic acid≥98%Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)≥95%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
BenzeneAnhydrous, ≥99.8%Sigma-AldrichCaution: Carcinogen
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99.99%Sigma-AldrichCaution: Reacts violently with water
Dichloromethane (DCM)ACS ReagentFisher Scientific
1 M Hydrochloric Acid (HCl)Fisher Scientific
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Methanol (MeOH)ACS ReagentFisher Scientific
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichCaution: Corrosive
Diethyl EtherACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Step-by-Step Methodology

Part 1: Synthesis of N-Carbobenzyloxy-L-aspartic acid (N-Cbz-Asp)

  • Dissolution: Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise.

  • Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-Asp as a white solid.

Part 2: Synthesis of N-Cbz-L-aspartic anhydride

  • Anhydride Formation: Suspend N-Cbz-Asp (1.0 eq) in acetic anhydride (2.0 eq).

  • Reaction: Heat the mixture at 50-60 °C for 1-2 hours, or until the solid completely dissolves.

  • Isolation: Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization. If crystallization does not occur, add diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-Cbz-L-aspartic anhydride.

Part 3: Friedel-Crafts Acylation to form N-Cbz-4-oxo-homophenylalanine

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous benzene (used as both reactant and solvent) under a nitrogen atmosphere.

  • Acylating Agent Addition: Cool the suspension to 0-5 °C. Dissolve N-Cbz-L-aspartic anhydride (1.0 eq) in anhydrous benzene and add it dropwise to the AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part 4: Esterification to N-Cbz-4-oxo-homophenylalanine methyl ester

  • Esterification: Dissolve the crude N-Cbz-4-oxo-homophenylalanine in methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Cbz-4-oxo-homophenylalanine methyl ester.

Data and Expected Outcomes

StepProductExpected YieldPurity (by ¹H NMR)Key Characterization Data
1N-Cbz-Asp85-95%>95%¹H NMR, ¹³C NMR, MS
2N-Cbz-L-aspartic anhydride70-85%>95%IR (anhydride C=O stretches), ¹H NMR
3 & 4N-Cbz-4-oxo-homophenylalanine methyl ester50-70%>98%¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Visualizing the Workflow

Synthesis_Workflow cluster_protection Part 1: N-Protection cluster_anhydride Part 2: Anhydride Formation cluster_acylation Part 3: Friedel-Crafts Acylation cluster_esterification Part 4: Esterification LAsp L-Aspartic Acid Protect N-Protection (Cbz-Cl, NaHCO₃) LAsp->Protect CbzAsp N-Cbz-Aspartic Acid Protect->CbzAsp Anhydride Anhydride Formation (Acetic Anhydride) CbzAsp->Anhydride CbzAnhydride N-Cbz-L-Aspartic Anhydride Anhydride->CbzAnhydride Acylation Friedel-Crafts Acylation (AlCl₃) CbzAnhydride->Acylation Benzene Benzene Benzene->Acylation OxoAcid N-Cbz-4-oxo- homophenylalanine Acylation->OxoAcid Esterification Esterification (MeOH, SOCl₂) OxoAcid->Esterification FinalProduct N-Cbz-4-oxo- homophenylalanine Methyl Ester Esterification->FinalProduct

Caption: Synthetic workflow for 4-oxo-homophenylalanine derivative.

Causality and Experimental Insights

  • N-Protection: The protection of the amine is crucial as free amines are basic and will react with the Lewis acid catalyst, deactivating it and preventing the Friedel-Crafts reaction from occurring.[7] The Cbz group is chosen for its stability under the acylation conditions and its relatively straightforward removal by hydrogenolysis.

  • Anhydride Formation: The use of a cyclic anhydride increases the reactivity of the acylating species compared to the diacid. Acetic anhydride is a common and effective dehydrating agent for this transformation.[11]

  • Friedel-Crafts Acylation:

    • Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from the anhydride.[5][8] A stoichiometric excess of AlCl₃ is often necessary as it complexes with the carbonyl oxygen atoms of both the reactant and the product.[6]

    • Solvent: Using benzene as both the reactant and solvent ensures a high concentration of the aromatic substrate, driving the reaction towards the product. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid.

    • Temperature Control: The initial addition at low temperature helps to control the exothermic reaction. Subsequent heating is required to overcome the activation energy of the reaction.

  • Esterification: The methyl ester is often prepared to facilitate purification by chromatography and to provide a derivative suitable for further synthetic manipulations. Thionyl chloride in methanol is a classic and efficient method for this conversion.

Troubleshooting

ProblemPossible CauseSolution
Low yield in N-protectionIncomplete reaction or product loss during workup.Ensure complete dissolution of aspartic acid. Check pH carefully during acidification. Perform multiple extractions.
Low yield in anhydride formationIncomplete reaction or hydrolysis of the anhydride.Ensure the use of anhydrous reagents and conditions. Increase reaction time or temperature if necessary.
No or low yield in Friedel-Crafts acylationDeactivated catalyst. Low reactivity of the acylating agent.Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Confirm the formation of the anhydride before proceeding.
Formation of side productsPolyacylation or rearrangement.While polyacylation is less common with acylation than alkylation, using a large excess of benzene minimizes this. Rearrangements are not typical for acylium ions.
Difficulty in purificationImpurities from previous steps.Ensure each intermediate is of high purity before proceeding to the next step. Optimize chromatography conditions.

Conclusion

The synthesis of 4-oxo-homophenylalanine from L-aspartic anhydride via a Friedel-Crafts acylation is a reliable and effective method for accessing this important pharmaceutical intermediate. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, researchers can achieve good yields of the desired product with high stereochemical purity. The protocol and insights provided in this application note serve as a comprehensive guide for scientists engaged in synthetic organic chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Isidro-Llobet, A., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Harada, K., & Suzuki, S. (n.d.). Effects of solvents and additives on the reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester (synthesis of aspartame). The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). The synthesis of L-(+)-homophenylalanine hydrochloride.
  • ACS Publications. (n.d.). Preparation of enantiomerically pure protected 4-oxo .alpha.-amino acids and 3-aryl .alpha.-amino acids from serine. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • BenchChem. (2025). A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.
  • Google Patents. (n.d.). US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Vinick, F. J., & Jung, S. (n.d.). Concerning the preparation of optically pure N-(thiocarboxy)-L-aspartic anhydride. The Journal of Organic Chemistry.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews.
  • PMC. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
  • ACS Omega. (2025, April 2). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
  • PMC. (n.d.). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli.
  • PubMed. (2005, March 15). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase.
  • ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?
  • CABI Digital Library. (2020, January 8). Biosynthesis of L-Aspartic Acid from Maleic Anhydride Waste Residues by Immobilized Aspartase from Genetically Engineer.
  • Google Patents. (n.d.). US6280980B1 - Process for the production of L-aspartic acid.
  • ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.
  • Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.

Sources

Application Note: Biocatalytic Transamination of 2,4-Dioxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the high-fidelity transamination of 2,4-dioxo-4-phenylbutanoic acid (benzoylpyruvate) to yield (S)-2-amino-4-oxo-4-phenylbutanoic acid , a critical chiral synthon for kynurenine derivatives and homophenylalanine analogs.

Executive Summary

The asymmetric synthesis of non-canonical aromatic amino acids is a cornerstone of modern peptide therapeutic development. This protocol details the enzymatic conversion of 2,4-dioxo-4-phenylbutanoic acid (1) to (S)-2-amino-4-oxo-4-phenylbutanoic acid (2) using an Aromatic Transaminase (ArAT).[1]

Unlike standard reductive aminations, this workflow leverages a Smart Equilibrium Shift using L-Aspartic acid as the amine donor. The co-product, oxaloacetate, spontaneously decarboxylates or is enzymatically shunted, driving the reaction to >95% conversion without requiring expensive dehydrogenase/cofactor recycling systems.

Reaction Mechanism & Logic

The transformation relies on a PLP-dependent transaminase (ArAT).[2][3] The substrate, 2,4-dioxo-4-phenylbutanoic acid, presents a specific challenge: it exists in a keto-enol equilibrium that can affect enzyme binding. The protocol stabilizes the keto-form in situ and utilizes a thermodynamic trap to ensure high yield.

The Pathway

The amino group is transferred from L-Aspartic acid to the


-keto position of the substrate.

TransaminationPathway Substrate 2,4-dioxo-4-phenylbutanoic acid (Benzoylpyruvate) PLP PLP-Enzyme (ArAT) Substrate->PLP Donor L-Aspartic Acid (Amine Donor) Donor->PLP Intermediate Schiff Base Intermediate PLP->Intermediate Product (S)-2-amino-4-oxo- 4-phenylbutanoic acid Intermediate->Product Coproduct Oxaloacetate Intermediate->Coproduct Waste Pyruvate + CO2 (Spontaneous/Catalyzed) Coproduct->Waste Decarboxylation (Driving Force)

Figure 1: Reaction pathway utilizing L-Aspartate as the donor. The instability of the oxaloacetate coproduct drives the equilibrium forward.

Materials & Equipment

Reagents
ComponentGrade/SpecPurpose
Substrate 2,4-dioxo-4-phenylbutanoic acid (>97%)Acceptor ketone
Enzyme Aromatic Transaminase (e.g., E. coli TyrB or Enterobacter ArAT)Biocatalyst
Amine Donor L-Aspartic Acid (Sodium salt)Nitrogen source
Cofactor Pyridoxal-5'-phosphate (PLP)Coenzyme
Buffer Potassium Phosphate (KPi), 100 mMpH maintenance
Cosolvent DMSO (Dimethyl sulfoxide)Solubility enhancer
Stop Soln. 6M HClQuenching/Acidification
Equipment
  • Thermostatic shaker (set to 30°C).

  • HPLC system with UV detector (210 nm and 254 nm).

  • C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

  • pH meter (calibrated).

Experimental Protocol

Pre-Reaction Preparation

Causality: The substrate is hydrophobic and prone to enolization. Proper solubilization and pH control are critical to prevent precipitation and ensure the enzyme recognizes the keto form.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 100

    
    M PLP. Note: PLP is light-sensitive; wrap container in foil.
    
  • Substrate Stock (200 mM): Dissolve 2,4-dioxo-4-phenylbutanoic acid in 100% DMSO. Vortex until clear.

  • Donor Stock (500 mM): Dissolve L-Aspartic acid in the KPi buffer. Adjust pH back to 7.5 using NaOH (aspartic acid will lower pH significantly).

Biotransformation Workflow

Target Scale: 10 mL Reaction Volume.

  • Reaction Mix Assembly:

    • In a 50 mL Falcon tube or glass vial, combine:

      • 8.0 mL KPi Buffer (containing PLP).

      • 1.0 mL L-Aspartic Acid Stock (Final: 50 mM, 5 equiv).

      • 0.5 mL Substrate Stock (Final: 10 mM). Add dropwise while stirring to prevent crashing out.

      • Check pH: Readjust to 7.5 if necessary.

  • Enzyme Initiation:

    • Add 0.5 mL of ArAT enzyme preparation (purified enzyme ~5 mg/mL or whole-cell suspension OD

      
       ~20).
      
    • Total Volume: 10 mL.

  • Incubation:

    • Seal and incubate at 30°C with orbital shaking (180 rpm).

    • Timecourse: 24 hours.

Monitoring & Analytics

Method: Reverse-Phase HPLC. Rationale: UV detection at 254 nm tracks the aromatic ring. The shift in retention time between the keto-acid and the amino-acid is distinct due to the zwitterionic nature of the product.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Sample Prep: Take 100

    
    L reaction mix 
    
    
    
    Add 400
    
    
    L Methanol (precipitates protein)
    
    
    Centrifuge (10,000g, 5 min)
    
    
    Inject Supernatant.

Process Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Biocatalysis cluster_down Phase 3: Isolation Step1 Solubilize Substrate (10mM in 5% DMSO) Step3 Initiate with ArAT (30°C, 180 rpm) Step1->Step3 Step2 Prepare Buffer (pH 7.5 + PLP + Aspartate) Step2->Step3 Step4 Equilibrium Shift (Oxaloacetate -> Pyruvate) Step3->Step4 24 Hours Step5 Acid Quench (pH 2) Step4->Step5 Step6 Cation Exchange (Capture Amino Acid) Step5->Step6

Figure 2: Operational workflow from substrate preparation to product isolation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Substrate inhibition or solubility issues.Reduce substrate conc. to 5mM or increase DMSO to 10%. Ensure pH is >7.0.
Precipitate Formation Enzyme denaturation or product crystallization.Check pH stability.[4] If product crystallizes (isoelectric point), this is beneficial; harvest by filtration.
Enantiomeric Excess <98% Spontaneous background transamination (rare) or wrong enzyme subtype.Switch to a strictly (S)-selective ArAT (e.g., Enterobacter sp. BK2K-1).
Peak Tailing (HPLC) Interaction of amine with silanols.Ensure TFA (0.1%) is present in mobile phase or use a column designed for basic compounds.

References

  • Enzymatic Synthesis Protocol: Lee, S. G., et al. (2025). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric acid. ResearchGate. Retrieved from [Link]

  • Transaminase Mechanism: Wikipedia. (2025).[1][4][5][6] Transamination: Mechanism of action. Retrieved from [Link]

  • Alternative Reductive Amination: Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Retrieved from [Link]

  • Product Data: PubChem. (2025).[5] 2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of (S)-4-Oxo-Homophenylalanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-4-oxo-homophenylalanine ethyl ester (Ethyl (S)-2-amino-4-oxo-4-phenylbutanoate) is a critical non-proteinogenic amino acid intermediate.[1] It serves as a pivotal pharmacophore in the synthesis of ACE inhibitors (e.g., Enalapril, Lisinopril) and HIV-1 integrase inhibitors.[1]

The synthesis of this molecule presents a specific stereochemical challenge: the preservation of the


-chiral center  in the presence of a 

-ketone. Traditional Friedel-Crafts acylation of aspartic acid derivatives often leads to racemization via the formation of an oxazol-5(4H)-one (azlactone) intermediate.[1]

This Application Note details a stereochemically robust protocol utilizing the N-Benzyloxycarbonyl (Cbz) protecting group strategy. This route is selected for its scalability and the stability of the carbamate protecting group against azlactone formation compared to simple amides. We further address the critical esterification and deprotection steps to yield the target ethyl ester with high enantiomeric excess (ee >98%).

Retrosynthetic Analysis & Pathway

The strategy relies on the electrophilic aromatic substitution of benzene using an activated L-aspartic acid derivative. To prevent racemization, we utilize the cyclic anhydride of N-Cbz-L-aspartic acid.[1] The Cbz group provides steric bulk and electronic stabilization that disfavors the formation of the racemization-prone azlactone intermediate during the Lewis-acid catalyzed step.

Retrosynthesis Target (S)-4-oxo-homophenylalanine ethyl ester (HCl Salt) Inter1 N-Cbz-(S)-4-oxo-homophenylalanine (Benzoylalanine) Inter1->Target 1. Esterification (EtOH/SOCl2) 2. Deprotection (HBr/AcOH) Inter2 N-Cbz-L-Aspartic Anhydride Inter2->Inter1 Friedel-Crafts Acylation (Benzene, AlCl3) Start L-Aspartic Acid Start->Inter2 1. Cbz-Cl, NaOH 2. Ac2O (Anhydride formation)

Figure 1: Retrosynthetic pathway designed to minimize racemization risk.[1]

Detailed Experimental Protocol

Phase 1: Preparation of N-Cbz-L-Aspartic Anhydride

Objective: Create the activated electrophile while protecting the amine.[1]

  • Reagents: L-Aspartic acid, Benzyl chloroformate (Cbz-Cl), Acetic anhydride.[1]

  • Mechanism: Schotten-Baumann protection followed by dehydration.[1]

  • Protection: Dissolve L-Aspartic acid (1.0 equiv) in 2N NaOH. Cool to 0°C. Add Cbz-Cl (1.1 equiv) dropwise while maintaining pH ~9-10 with NaOH. Acidify to precipitate N-Cbz-L-Aspartic acid.[1] Recrystallize from water.

  • Anhydride Formation: Suspend dry N-Cbz-L-Aspartic acid in acetic anhydride (5.0 equiv). Stir at room temperature for 12 hours.

  • Isolation: The product often crystallizes directly or can be precipitated by adding dry ether/hexane. Filter and dry under vacuum.

    • Critical Checkpoint: IR Spectroscopy should show double carbonyl peaks characteristic of cyclic anhydrides (~1860 and 1785 cm⁻¹).

Phase 2: Friedel-Crafts Acylation (The Critical Step)

Objective: Install the phenyl ketone without racemizing the


-carbon.
  • Reagents: N-Cbz-L-Aspartic Anhydride, Anhydrous Benzene (Solvent/Reagent), Aluminum Chloride (

    
    ).[1]
    
  • Equipment: Flame-dried glassware, inert atmosphere (

    
    ).[1]
    

Protocol:

  • Setup: In a 3-neck flask under nitrogen, suspend Aluminum Chloride (2.2 equiv) in anhydrous Benzene (10-15 volumes).

  • Addition: Add N-Cbz-L-Aspartic Anhydride (1.0 equiv) portion-wise as a solid over 30 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature between 20–25°C. Do not heat initially, as higher temperatures promote racemization.

  • Reaction: Heat the mixture gradually to 50–55°C and stir for 4–6 hours. The mixture will turn dark/orange (formation of the acylium-aluminum complex).

  • Quench: Cool to 0°C. Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl.

    • Why: Breaks the Aluminum-complex and precipitates the product.

  • Workup: Extract with Ethyl Acetate. Wash organic phase with water and brine. Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield (S)-2-(benzyloxycarbonylamino)-4-oxo-4-phenylbutanoic acid .

Phase 3: Esterification and Deprotection

Objective: Form the ethyl ester and remove the Cbz group to yield the final amine salt.

Step A: Fischer Esterification

  • Dissolve the Phase 2 product in absolute Ethanol .

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise.
    
  • Stir at room temperature for 12 hours.

  • Evaporate solvent to yield the N-Cbz-(S)-4-oxo-homophenylalanine ethyl ester.[1]

Step B: Cbz Deprotection (Non-Reductive) [1]

  • Warning: Catalytic hydrogenation (

    
    ) is NOT  recommended here, as it will reduce the 
    
    
    
    -ketone to an alcohol or methylene group.[1]
  • Reagent: 33% HBr in Acetic Acid.

  • Dissolve the ester from Step A in 33% HBr/AcOH (5 volumes).

  • Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of Cbz starting material).

  • Precipitation: Add cold anhydrous Diethyl Ether (10 volumes) to the reaction mixture. The product, (S)-4-oxo-homophenylalanine ethyl ester hydrobromide , will precipitate as a white to off-white solid.[1]

  • Ion Exchange (Optional): If the Hydrochloride salt is required, dissolve in water, neutralize with

    
    , extract with DCM, and treat with HCl/Dioxane.
    

Quantitative Data Summary & QC

ParameterSpecificationMethod
Yield (Overall) 45 – 55%Gravimetric (from L-Asp)
Purity > 98%HPLC (C18, MeCN/H2O)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H)
Appearance White Crystalline SolidVisual
Molecular Weight 257.7 g/mol (Free base)MS (ESI+)
Troubleshooting & Optimization
  • Racemization Control: If ee drops below 95%, lower the Friedel-Crafts temperature to <45°C and increase reaction time. Ensure

    
     is anhydrous and high quality.
    
  • Side Reaction (Cyclization): Prolonged exposure to acid can lead to cyclization of the amine onto the ketone (pyrroline formation). Store the final salt in a desiccator; do not leave the free base in solution for extended periods.

Mechanism of Action (Friedel-Crafts)

The following diagram illustrates the critical acylation step where the Cbz group prevents azlactone formation.

Mechanism Anhydride N-Cbz-Asp Anhydride Complex Acylium-AlCl3 Complex Anhydride->Complex + AlCl3 Transition Sigma Complex (Stabilized) Complex->Transition + Benzene Product 4-Oxo-Homophenylalanine Derivative Transition->Product - H+

Figure 2: Electrophilic aromatic substitution mechanism.[1]

References

  • Mi, A., et al. (2001).[1][3] "Amino acid anhydride hydrochlorides as acylating agents in Friedel-Crafts reaction: A practical synthesis of L-homophenylalanine." Synthesis, 2001(7), 1007-1009.[1][3] Link

  • Nordlander, J. E., et al. (1992).[1] "Friedel-Crafts acylation of N-protected amino acid anhydrides without loss of chirality."[1][3] The Journal of Organic Chemistry, 57(26), 7334-7338.[1][3] Link[1]

  • BenchChem. (2025).[2][4] "Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid." BenchChem Technical Library. Link[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Removing Binuclear Complex Impurities

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of binuclear complex impurities encountered during amino acid synthesis. As Senior Application Scientists, we understand that achieving high purity is paramount for downstream applications. This resource is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature, formation, detection, and impact of binuclear complex impurities in amino acid synthesis.

Q1: What are binuclear complex impurities in the context of amino acid synthesis?

A1: In amino acid synthesis, particularly in asymmetric hydrogenation, transition metal catalysts like rhodium (Rh) and ruthenium (Ru) are often employed to achieve high enantioselectivity.[1][2][3] A binuclear complex is an impurity where two metal atoms are bridged by one or more ligands. These can form from the active mononuclear catalyst species during the reaction or workup and can be more challenging to remove than their mononuclear counterparts due to different solubility and reactivity profiles.

Q2: How do these binuclear impurities form?

A2: The formation of binuclear complexes can be influenced by several factors. In non-coordinating solvents, some cationic rhodium-diphosphine precatalysts have been shown to form dimeric species.[4] The concentration of the catalyst, the nature of the solvent, and the presence of certain ligands or bridging species can all play a role. For instance, hydride-bridged multinuclear rhodium complexes have been observed and should be considered when analyzing the mechanism of rhodium-promoted asymmetric hydrogenation.[4]

Q3: Why are binuclear complex impurities problematic?

A3: These impurities are problematic for several reasons:

  • Toxicity: Residual heavy metals are a major concern in active pharmaceutical ingredients (APIs) due to their potential toxicity.[5][6] Regulatory bodies have strict limits on the allowable levels of these metals.

  • Catalytic Activity: Residual catalyst, including binuclear species, can interfere with subsequent synthetic steps by promoting unwanted side reactions.[5]

  • Product Stability: The presence of metal impurities can lead to the degradation of the final product over time.

  • Analytical Interference: Metal complexes can complicate the analysis of the final product, particularly in NMR spectroscopy, leading to broadened peaks or the appearance of unidentifiable signals.

Q4: How can I detect the presence of binuclear complex impurities?

A4: Detecting these impurities often requires a combination of analytical techniques:

  • NMR Spectroscopy: While not inherently sensitive for trace amounts, significant impurities can be observed in the NMR spectrum.[7] The presence of unexpected or broad peaks may indicate a paramagnetic species or a mixture of complexes.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the total metal content in your sample, even at parts-per-million (ppm) or parts-per-billion (ppb) levels.

  • UV-Vis Spectroscopy: Many transition metal complexes have characteristic absorption bands in the UV-Vis region, which can be used for detection and quantification, especially for colored impurities.

  • X-ray Crystallography: In some cases, if the impurity can be crystallized, X-ray crystallography can provide definitive structural information, confirming the binuclear nature of the complex.[4]

Section 2: Troubleshooting Guides

This section provides practical, scenario-based troubleshooting advice in a question-and-answer format.

Scenario 1: Persistent Color in the Final Product

Q: My purified amino acid is still colored (e.g., yellow, orange), and I suspect residual rhodium or ruthenium catalyst. Standard purification methods like silica gel chromatography are not working effectively. What should I do?

A: Persistent color is a common indicator of residual metal catalyst impurities.[5] When standard chromatography fails, it suggests the impurity may have a complex structure or similar polarity to your product. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Colored Impurities

A Colored Product B Quantify Metal Content (ICP-MS) A->B C Is Metal Content High? B->C D Scavenger Resin Treatment C->D Yes G Optimized Recrystallization C->G No, but color persists E Activated Carbon Treatment D->E F Oxidative Workup E->F F->G H Colorless Product G->H

Caption: Decision workflow for removing colored metal impurities.

  • Quantify the Problem: First, determine the concentration of the residual metal using ICP-MS. This will give you a baseline and help you assess the effectiveness of your purification methods.

  • Employ Scavenger Resins: Scavenger resins are solid-supported reagents with functional groups that selectively bind to metals.[8] For rhodium and ruthenium, thiol- or amine-functionalized silica or polymer resins are often effective.[6][9] The solid nature of these resins allows for easy removal by filtration.[8]

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb a wide range of organic and inorganic impurities, including metal complexes.[10][11][12] Stirring the product solution with activated carbon, followed by filtration, can significantly reduce metal content.[13]

  • Consider an Oxidative Workup: In some cases, an oxidative workup can change the oxidation state of the metal, altering its solubility and making it easier to remove. For example, washing with a dilute hydrogen peroxide solution can convert some ruthenium complexes into insoluble ruthenium dioxide, which can be filtered off.[14]

  • Optimize Recrystallization: If your amino acid is a solid, recrystallization is a powerful purification technique.[15] Experiment with different solvent systems to maximize the solubility of your product in the hot solvent and minimize it in the cold solvent, leaving the impurity behind in the mother liquor.[16][17]

Scenario 2: Complex NMR Spectra and Inconsistent Results

Q: My ¹H NMR spectrum shows broad peaks and unidentifiable signals, even after purification. Could this be due to residual metal complexes, and how can I address this?

A: Broadened NMR signals can be indicative of paramagnetic species, which is common for certain oxidation states of transition metals. The presence of multiple catalyst-derived species can also lead to a complex spectrum.

Troubleshooting Workflow for NMR Issues

A Complex NMR Spectrum B ICP-MS Analysis A->B C Is Metal Present? B->C D Chelating Agent Wash C->D Yes F Re-purification (Optimized) C->F No E Scavenger Resin D->E E->F G Clean NMR Spectrum F->G

Caption: Troubleshooting workflow for complex NMR spectra.

  • Confirm Metal Presence: Use ICP-MS to confirm the presence and quantity of residual metal. This will help you determine if the NMR issues are indeed metal-related.

  • Aqueous Wash with a Chelating Agent: A wash with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be effective. The chelating agent forms a water-soluble complex with the metal ion, which can then be removed in the aqueous phase.

  • Use a Targeted Scavenger Resin: As mentioned previously, scavenger resins are highly effective. For a more targeted approach, consider resins with functional groups known to have a high affinity for the specific metal you are using (e.g., thiol groups for soft metals like Rh and Ru).

  • Re-evaluate Your Chromatography: If you are using column chromatography, consider using a different stationary phase or solvent system. Sometimes, adding a small amount of a coordinating solvent to the eluent can help break up the metal complexes and improve separation.

Section 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for some of the key purification techniques discussed above.

Protocol 1: Metal Scavenging with Functionalized Silica Resin

This protocol describes a general procedure for using a scavenger resin to remove residual metal catalysts.

  • Dissolve the Crude Product: Dissolve your crude amino acid product in a suitable organic solvent.

  • Add the Scavenger Resin: Add the appropriate scavenger resin (e.g., thiol-functionalized silica) to the solution. The amount of resin will depend on the metal concentration and the resin's capacity, but a common starting point is 5-10 equivalents relative to the residual metal.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The optimal time and temperature should be determined empirically.

  • Filter the Resin: Filter the mixture to remove the resin, which now has the metal impurity bound to it.

  • Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Metal: Analyze the purified product by ICP-MS to confirm the removal of the metal impurity.

Protocol 2: Activated Carbon Treatment

This protocol outlines the use of activated carbon for removing colored impurities.

  • Dissolve the Product: Dissolve the colored amino acid product in a suitable solvent.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature for 1-2 hours. In some cases, gentle heating can improve efficiency, but be mindful of potential product degradation.

  • Filter through Celite®: Filter the mixture through a pad of Celite® or another filter aid to completely remove the fine carbon particles.

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Concentrate the clear, colorless filtrate under reduced pressure to yield the purified product.

Protocol 3: Optimized Recrystallization

This protocol provides a general guideline for purifying solid amino acids via recrystallization.

  • Choose a Solvent System: Select a solvent or solvent pair in which your amino acid is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common systems include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.

  • Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum to a constant weight.

Section 4: Data Presentation

Table 1: Comparison of Purification Methods for a Model Reaction

Purification MethodMetal Content Before (ppm)Metal Content After (ppm)Yield (%)
Silica Gel Chromatography2508590
Activated Carbon2503285
Thiol Scavenger Resin250<592
Recrystallization2501575

This data is illustrative and will vary depending on the specific reaction and conditions.

Section 5: Visualizations

Diagram 1: Hypothetical Formation of a Binuclear Rhodium Complex

A [Rh(L)S₂]⁺ (Mononuclear Active Species) B [Rh₂(L)₂H]²⁺ (Binuclear Impurity) A->B + [Rh(L*)S₂]⁺ - S, - H⁻

Caption: Formation of a binuclear complex from a mononuclear species.

Diagram 2: Mechanism of a Thiol Scavenger Resin

A Resin-SH C Resin-S-Rh(L)₂⁺ A->C B Rh(L)₂⁺ B->C

Caption: Chelation of a metal ion by a thiol scavenger resin.

References

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). PubMed. [Link]

  • A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado - Repository of the TU Dortmund. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • asymmetric-hydrogenation-2015.pdf. ETH Zurich. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]

  • Process for purifying long chain amino acids.
  • Scavenger Resins. Amerigo Scientific. [Link]

  • Activated Carbon For Heavy Metals Removal From Syngas. Zhulin Carbon. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Formation of Trinuclear Rhodium-Hydride Complexes [{Rh(PP*)H}3-(2-H)3(3-H)][anion]2During Asymmetric Hydrogenation?. ResearchGate. [Link]

  • Recrystallization1. University of Colorado Boulder. [Link]

  • Activated Carbon For Heavy Metal Removal-Heycarbons. Heycarbons. [Link]

  • Process for isolating and purifying amino acids.
  • Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. PubMed. [Link]

  • Catalyst handling best practice guide. Johnson Matthey. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. [Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]

  • Purification of synthetic peptides. Immobilized metal ion affinity chromatography (IMAC). PubMed. [Link]

  • How do I remove a homogeneous catalyst after my reaction?. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Removing metal from a complex : r/chemistry. Reddit. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Amino acid complex – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Storage & Stability of (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl is a specialized gamma-keto amino acid . Unlike standard amino acids, this compound possesses a structural vulnerability: the potential for intramolecular cyclization between the


-amine and the 

-ketone.

The Hydrochloride (HCl) salt form is not just a solubility aid; it is a "Proton Lock" mechanism that prevents this cyclization.

Core Storage Rules:

  • State: Store strictly as a solid.

  • Temperature: -20°C (Preferred) or 2-8°C.

  • Atmosphere: Hygroscopic—Must be kept under desiccant/inert gas.

  • Solution: Unstable at neutral pH. Prepare immediately before use.

Part 1: The Science of Stability (Mechanism of Action)

To troubleshoot effectively, you must understand why the compound degrades.

1. The Cyclization Trap (The Primary Risk)

In its free-base form or at neutral pH, the nucleophilic lone pair on the


-amine nitrogen can attack the electrophilic carbonyl carbon of the 

-ketone. This results in the formation of a cyclic Schiff base (imine), specifically a pyrroline derivative (5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid).
  • In Acid (HCl Salt): The amine is protonated (

    
    ). It loses its nucleophilicity and cannot attack the ketone. The chain remains open and stable.
    
  • In Water/Base: If the pH rises (pKa

    
     6-7 for the amine), the amine deprotonates (
    
    
    
    ), triggering rapid cyclization and water loss.
2. Hygroscopicity

As an HCl salt, the compound is highly hygroscopic. Absorption of atmospheric moisture creates a local aqueous environment on the crystal surface. This allows for:

  • Micro-pH shifts: Potentially allowing local deprotonation.

  • Hydrolysis: Degradation of the crystal lattice, turning the powder into a sticky gum.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the "Proton Lock" mechanism and the risk of cyclization upon improper storage or pH adjustment.

StabilityPathway SolidHCl (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl (Solid, Dry, -20°C) SolutionAcid Acidic Solution (pH < 4) Protonated Amine (-NH3+) STABLE (Open Chain) SolidHCl->SolutionAcid Dissolve in Water/Acid Moisture Moisture Absorption (Hygroscopicity) SolidHCl->Moisture Improper Sealing SolutionNeutral Neutral/Basic Solution (pH > 6) Free Amine (-NH2) UNSTABLE SolutionAcid->SolutionNeutral pH Adjustment (Adding Base) SolutionNeutral->SolutionAcid Re-acidification (Reversible?) CyclicImine Cyclic Pyrroline Derivative (Degradation Product) SolutionNeutral->CyclicImine Intramolecular Cyclization (Rapid) Moisture->SolutionNeutral Local Dissolution

Caption: Stability workflow showing the critical role of pH in preventing the irreversible cyclization of the gamma-keto amino acid to a pyrroline derivative.

Part 3: Troubleshooting & FAQs
Scenario A: Physical State Changes

Q: I opened the vial and the powder looks clumpy or sticky. Is it still usable?

  • Diagnosis: The compound has absorbed atmospheric moisture (hygroscopicity).

  • Risk: High. Once dissolved in absorbed water, the local pH may have allowed partial cyclization or hydrolysis.

  • Action:

    • Check Purity: Run an analytical HPLC immediately.

    • Salvage (Only if purity >95%): Redry under high vacuum over

      
       for 24 hours.
      
    • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store under Argon.

Q: What is the optimal long-term storage condition?

  • Protocol: Store at -20°C in a tightly sealed container. For maximum stability, place the primary vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).

Scenario B: Solution Preparation & Use

Q: Can I prepare a stock solution in PBS (pH 7.4) for my biological assay?

  • Answer: NO.

  • Reasoning: At pH 7.4, the amine group will deprotonate, triggering the nucleophilic attack on the ketone. You will likely generate the cyclic imine within minutes to hours.

  • Alternative Protocol:

    • Prepare the stock in 0.1 M HCl or Water (unbuffered) . The intrinsic acidity of the HCl salt will keep the pH low (~pH 2-3).

    • Dilute into the assay buffer immediately prior to use.

    • Keep all solutions on ice.

Q: I see an extra peak in my LC-MS after leaving the sample in the autosampler. What is it?

  • Diagnosis: Likely the cyclic pyrroline derivative or a dehydration product.

  • Mass Shift: Look for a mass of

    
     (Loss of 
    
    
    
    due to Schiff base formation).
  • Fix:

    • Keep autosampler temperature at 4°C .

    • Acidify the sample with 0.1% Formic Acid or TFA.

    • Analyze samples immediately after preparation.

Q: Is the compound sensitive to light?

  • Answer: While not a primary chromophore like a fluorophore, the phenyl ketone moiety can be susceptible to slow photo-oxidation or radical abstraction over long periods [1].

  • Recommendation: Store in amber vials or wrap in foil as a precaution.

Part 4: Experimental Protocols
Protocol 1: Safe Handling & Weighing

Use this protocol to prevent moisture-induced degradation.

  • Equilibration: Remove the vial from the -20°C freezer and let it sit on the bench for 30 minutes to reach room temperature. Do not open while cold.

  • Environment: Weigh quickly in a low-humidity environment or a glove box if available.

  • Resealing: Flush the headspace of the vial with dry Nitrogen or Argon before closing.

  • Sealing: Wrap the cap with Parafilm to ensure an airtight seal.

Protocol 2: Quality Control (HPLC)

Use this method to verify if cyclization has occurred.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains open chain)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl)
Expected Result The open-chain HCl salt should elute as a single sharp peak. Broadening or split peaks suggest cyclization equilibrium.
References
  • Vannamuthu, I., et al. (2016). "Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium." Zenodo. Available at: [Link]

  • Needham, T. E. (1970).[1] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 4-oxo-homophenylalanine Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-oxo-homophenylalanine. As a critical intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise answers for rapid problem-solving during your purification workflow.

Q1: What are the most common impurities I should expect in my crude 4-oxo-homophenylalanine product?

A1: The impurity profile of your crude 4-oxo-homophenylalanine largely depends on the synthetic route employed. Common synthesis pathways, such as the Friedel-Crafts acylation or oxidation of a corresponding alcohol, can introduce specific impurities.[1][2] Potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents or catalysts. For instance, if prepared by oxidation, you might find the corresponding alcohol derivative as a significant impurity.[1]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here are a few strategies to induce crystallization:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[3][]

  • Seed Crystals: If you have a small amount of pure, solid 4-oxo-homophenylalanine, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Purification Prior to Crystallization: If the crude product is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are inhibiting crystallization.

Q3: What is the best chromatographic method for purifying 4-oxo-homophenylalanine?

A3: For laboratory-scale purification, flash column chromatography using silica gel is a highly effective and widely used technique.[5][6][7] Given the presence of both a ketone and a carboxylic acid (or its ester precursor depending on the synthetic stage), a mobile phase gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically employed.[8] The polarity of the solvent system can be fine-tuned to achieve optimal separation from impurities. For larger scale or higher resolution separations, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can be utilized.[8]

Q4: How can I effectively remove highly polar impurities from my 4-oxo-homophenylalanine crude product?

A4: Liquid-liquid extraction is a powerful technique for removing highly polar impurities.[9][10] Since 4-oxo-homophenylalanine has both acidic (carboxylic acid) and basic (amino group) functionalities, its solubility in aqueous solutions can be manipulated by adjusting the pH. To remove polar, non-acidic/basic impurities, you can dissolve your crude product in an organic solvent and wash it with water. To separate it from other acidic or basic impurities, you can perform an acid-base extraction. For instance, by acidifying the aqueous phase, you can protonate the amino group of 4-oxo-homophenylalanine, making it more water-soluble and allowing for its separation from non-basic impurities. Conversely, basifying the aqueous phase will deprotonate the carboxylic acid, increasing its water solubility for separation from non-acidic impurities.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific purification challenges, explaining the scientific rationale behind each troubleshooting step.

Troubleshooting Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor after cooling and filtration.

  • The final isolated yield is substantially lower than expected based on the crude weight.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should have a steep solubility curve for the target compound – high solubility at elevated temperatures and low solubility at room temperature or below.[3][] If the solubility is too high at low temperatures, a significant portion of the product will remain dissolved.1. Conduct a small-scale solvent screen: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof) at both room temperature and boiling point. 2. Utilize a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent at room temperature. Then, slowly add an "anti-solvent" (a solvent in which the product is poorly soluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
Excessive Solvent Volume Using too much solvent will keep the product in solution even after cooling, leading to a low recovery rate.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material. 2. Concentrate the mother liquor: If you suspect you've used too much solvent, carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
Premature Crystallization During Hot Filtration If the product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, this will result in a loss of product.1. Preheat the filtration apparatus: Use a hot gravity filtration setup. Place the funnel and filter paper in an oven or heat them with a heat gun before filtration. 2. Use a slight excess of hot solvent: This will help to keep the product dissolved during the filtration process. The excess can be evaporated after filtration.
Troubleshooting Issue 2: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with one or more impurities.

  • Broad peaks or tailing of the product peak.

  • Incomplete separation as observed by Thin Layer Chromatography (TLC) analysis of the collected fractions.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Mobile Phase Polarity The separation in normal-phase column chromatography is based on the differential adsorption of compounds to the stationary phase (silica gel).[6][8] If the mobile phase is too polar, all compounds will travel quickly through the column with little separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica gel.1. Optimize the mobile phase using TLC: Before running the column, test different solvent systems with TLC. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and provide good separation between the product and impurities. 2. Employ a solvent gradient: Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute the product and then the more polar impurities.
Column Overloading Applying too much crude product to the column will exceed its separation capacity, leading to broad bands and poor resolution.1. Adhere to the recommended sample-to-adsorbent ratio: A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. 2. Perform multiple smaller runs: If you have a large amount of crude product, it is often more effective to perform several smaller column chromatography runs rather than one large, overloaded one.
Improper Column Packing Voids, channels, or cracks in the silica gel bed will lead to an uneven flow of the mobile phase, resulting in band broadening and poor separation.1. Use a consistent packing method: The "slurry method" is generally preferred. Mix the silica gel with the initial mobile phase to form a slurry and then pour it into the column. Gently tap the column to ensure even packing. 2. Avoid letting the column run dry: The solvent level should never drop below the top of the silica gel bed, as this can cause cracking.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of 4-oxo-homophenylalanine.

Protocol 1: Recrystallization of 4-oxo-homophenylalanine

Objective: To purify the crude product by crystallization to obtain a solid of high purity.

Materials:

  • Crude 4-oxo-homophenylalanine

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system. For 4-oxo-homophenylalanine, a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the crude in the "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper. Pour the hot solution through the preheated funnel to remove the insoluble material.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the crude in the "good" solvent, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the mixture until it is clear again, and then allow it to cool slowly as described above.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Flash Column Chromatography of 4-oxo-homophenylalanine

Objective: To purify the crude product by separating it from impurities based on polarity.

Materials:

  • Crude 4-oxo-homophenylalanine

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate gradient)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition using TLC analysis as described in the troubleshooting section.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude 4-oxo-homophenylalanine.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Product Start Crude 4-oxo-homophenylalanine Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Decision Is the crude product a solid or an oil? Analysis->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Solid Chromatography Column Chromatography Decision->Chromatography Oil Success Successful Crystallization? Recrystallization->Success Low_Yield Low Yield Recrystallization->Low_Yield Pure_Product Pure 4-oxo-homophenylalanine Chromatography->Pure_Product Oil_Out Product Oiled Out Success->Oil_Out No Success->Pure_Product Yes Oil_Out->Chromatography Low_Yield->Chromatography Consider for mother liquor Characterization Characterize Pure Product (NMR, m.p., etc.) Pure_Product->Characterization

Caption: Decision workflow for purification of 4-oxo-homophenylalanine.

References

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Methodologies for (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-4-oxo-4-phenylbutanoic acid (CAS 168154-76-5) represents a specific class of aromatic


-amino acids often utilized as intermediates for ACE inhibitors (e.g., Benazepril) or studied as Kynurenine pathway analogs. Its structure—containing a primary amine, a carboxylic acid, and a phenyl-ketone side chain—presents a dual challenge:
  • Zwitterionic Behavior: The molecule exists as a zwitterion at neutral pH, leading to poor retention and peak tailing on standard C18 columns without careful pH control.

  • Chiral Integrity: As an (S)-enantiomer, quantifying the (R)-enantiomer impurity is critical.

This guide objectively compares Crown Ether Ligand Exchange against Zwitterionic Ion-Exchange (ZWIX) for chiral separation, and Phenyl-Hexyl against C18 for achiral purity profiling.

Achiral Purity Profiling: Column Selection

For chemical purity (separating the main peak from process impurities like 2-oxo-4-phenylbutanoic acid), the choice of stationary phase is dictated by the aromaticity of the analyte.

Comparison: C18 vs. Phenyl-Hexyl
FeatureOption A: C18 (L1) Option B: Phenyl-Hexyl (L11)
Mechanism Hydrophobic interaction (Dispersive forces).Hydrophobic +

Interactions.
Selectivity Standard. Elutes based on hydrophobicity.Enhanced selectivity for aromatic impurities.
Peak Shape Often requires ion-pairing agents (e.g., TFA) to suppress silanol interactions with the amine.Superior for aromatic amines due to specific orbital overlap.
Aqueous Stability High (dewetting can occur at 100% aqueous).High (resistant to dewetting).
Recommendation Baseline Choice Preferred Choice
Technical Insight

While C18 is the industry workhorse, Phenyl-Hexyl is superior for this specific compound. The


 interaction between the phenyl ring of the analyte and the stationary phase provides "orthogonal" selectivity compared to the hydrophobic-only retention of C18. This often resolves the deamination impurity (2-oxo-4-phenylbutanoic acid) more effectively than C18.

Chiral Method Development: The Core Challenge

Separating the (S)-enantiomer from the (R)-enantiomer is the critical quality attribute (CQA). We compare the two most robust modern approaches for underivatized amino acids.

Option A: Crown Ether (CROWNPAK CR-I(+))

Mechanism: Host-guest complexation. The crown ether ring forms a "host" complex with the ammonium ion (


) of the amino acid.
  • Requirement: The amine must be protonated (Acidic Mobile Phase, pH < 2.5).

  • Pros: Extremely high selectivity (

    
    ) for 
    
    
    
    -amino acids; rugged; predictable elution order (D-enantiomers usually elute first on CR(+)).
  • Cons: Requires perchloric acid (

    
    ), which is incompatible with Mass Spectrometry (MS) unless specific precautions are taken or TFA is substituted (though TFA reduces resolution).
    
Option B: Zwitterionic Ion-Exchange (CHIRALPAK ZWIX)

Mechanism: Synergistic double ion-exchange (anion and cation) plus steric fit.

  • Requirement: Methanol/Acetonitrile mobile phase with weak acid/base additives.

  • Pros: MS-compatible mobile phases; works well for zwitterions without harsh pH.

  • Cons: Longer equilibration times; more complex optimization of acid/base ratios.

Comparative Data (Representative Performance)
MetricCrown Ether (CR-I) Zwitterionic (ZWIX)
Resolution (

)

(Excellent)

(Good)
Analysis Time

min

min
MS Compatibility Low (requires non-volatile acids)High
Robustness High (Temperature sensitive)Moderate (Mobile phase sensitive)

Recommended Protocols

Protocol 1: Chiral Purity (The "Gold Standard")

Objective: Quantify (R)-enantiomer at < 0.1% levels. System: HPLC with UV Detection.

  • Column: Daicel CROWNPAK CR-I(+) (

    
    ).
    
  • Mobile Phase: Perchloric Acid Solution pH 1.5 / Acetonitrile (

    
    ).
    
    • Preparation: Add

      
       of 
      
      
      
      to
      
      
      water (pH 1.0 stock). Dilute to pH 1.5.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature often improves resolution on Crown Ethers).
    
  • Detection: UV at

    
     (Amine absorption) or 
    
    
    
    (Phenyl ring).
  • Sample Diluent: Mobile Phase (ensure the sample is acidic to protonate the amine immediately).

Why this works: The acidic pH forces the amino group into the


 state, which fits perfectly into the 18-crown-6 ether ring. The (S)-enantiomer forms a tighter complex due to the steric hindrance of the phenyl-ketone side chain against the chiral barrier of the stationary phase, resulting in different retention times.
Protocol 2: Achiral Purity (Impurity Profiling)

Objective: Separate process impurities.

  • Column: Phenyl-Hexyl (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Flow Rate:

    
    .
    
  • Detection: UV

    
    .
    

Decision Logic & Visualization

Workflow: Method Selection Strategy

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical goal (Purity vs. Chirality) and downstream detection needs (UV vs. MS).

MethodSelection Start Analyte: (S)-2-Amino-4-oxo-4-phenylbutanoic acid Goal Define Analytical Goal Start->Goal Achiral Chemical Purity (Impurities/Degradants) Goal->Achiral Chiral Enantiomeric Purity ((S) vs (R)) Goal->Chiral Selectivity Selectivity Requirement Achiral->Selectivity Detector Detector Requirement Chiral->Detector C18 C18 Column (Standard) Selectivity->C18 General Phenyl Phenyl-Hexyl Column (Recommended for Aromatic Selectivity) Selectivity->Phenyl Aromatic Impurities UV UV Detection Only Detector->UV Best Resolution MS Mass Spec (MS) Detector->MS Volatile MP Crown CROWNPAK CR-I(+) (Acidic MP, High Res) UV->Crown Best Resolution Zwix CHIRALPAK ZWIX (MeOH/ACN, MS Compatible) MS->Zwix Volatile MP

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

Mechanism: Crown Ether Recognition

This diagram visualizes the specific interaction required for the CROWNPAK method, emphasizing the necessity of the protonated amine.[1]

CrownMechanism Acid Acidic Mobile Phase (pH < 2.5) Amine Analyte Amine Group (-NH2 -> -NH3+) Acid->Amine Protonation Complex Host-Guest Complex (Separation Occurs) Amine->Complex Inclusion Crown Crown Ether Ring (Stationary Phase) Crown->Complex Host Steric Phenyl Side Chain (Steric Barrier) Steric->Complex Enantiomeric Discrimination

Figure 2: Mechanistic requirement for Crown Ether chiral separation. The acidic environment is non-negotiable for ammonium ion formation.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Zhang, C., et al. (2010).[2] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[2] [Link]

  • Ilisz, I., et al. (2013). HPLC separation of amino acid enantiomers on CROWNPAK CR(+) and CR(-) columns. Acta Chromatographica. Retrieved from [Link]

  • Chiral Technologies. (2020). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Application Note. Retrieved from [Link]

Sources

A Researcher's Guide to Mass Spectrometry Analysis of 4-Oxo-homophenylalanine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of impurities in 4-oxo-homophenylalanine, a key intermediate in the synthesis of several pharmaceuticals. As mandated by international guidelines, such as those from the International Council for Harmonisation (ICH), any impurity present at a level greater than 0.1% must be characterized.[1][2] This necessitates the use of highly sensitive and specific analytical methods, with mass spectrometry at the forefront.

The Challenge: Understanding Potential Impurities

4-Oxo-homophenylalanine is synthesized through various routes, often involving precursors like 2-oxo-4-phenylbutyric acid.[3][4][5][6] Impurities can arise from several sources including starting materials, by-products of the synthesis, and degradation products formed during storage.[1][7] Given its structure, which contains a ketone and an amino acid moiety, potential impurities could include isomers, products of incomplete reactions, or side-reactions involving these functional groups. The structural similarity of these impurities to the active pharmaceutical ingredient (API) and to each other presents a significant analytical challenge.

Below is a generalized diagram illustrating potential sources of impurities in the synthesis of 4-oxo-homophenylalanine.

G cluster_synthesis Synthesis Process cluster_impurities Impurity Sources Starting_Materials Starting Materials (e.g., 2-oxo-4-phenylbutyric acid) Intermediates Reaction Intermediates Starting_Materials->Intermediates Reaction Reagents Reagents & Catalysts Reagents->Intermediates Residual_Solvents Residual Solvents & Metals Reagents->Residual_Solvents API 4-Oxo-homophenylalanine (API) Intermediates->API Final Step Process_Impurities Process-Related Impurities (By-products, Isomers) Intermediates->Process_Impurities Side Reactions Degradation_Products Degradation Products (Storage & Handling) API->Degradation_Products Instability

Caption: Potential Impurity Formation Pathways.

Core Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile and polar molecules like 4-oxo-homophenylalanine and its expected impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the primary analytical tool.[8][9] It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for impurity profiling as it provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[10] This level of accuracy allows for the confident determination of elemental compositions, a critical first step in identifying an unknown impurity.[10][11]

Key Advantages of HRMS:

  • Unambiguous Formula Determination: Distinguishes between compounds with the same nominal mass but different elemental formulas.

  • Enhanced Sensitivity and Selectivity: Capable of detecting and identifying co-eluting impurities at very low levels.[8][12]

  • Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), HRMS provides fragmentation data that is crucial for piecing together the structure of an unknown molecule.[11][13]

The general workflow for identifying an unknown impurity using LC-HRMS is depicted below.

Caption: LC-HRMS Workflow for Impurity Identification.

Tandem Mass Spectrometry (MS/MS): Deciphering the Structure

Once an impurity is detected by HRMS, tandem mass spectrometry (MS/MS) is employed to gain structural insights.[11] In a typical MS/MS experiment, the ion corresponding to the impurity is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[14] The resulting fragment ions provide a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of the impurity to that of the parent compound, 4-oxo-homophenylalanine, the location and nature of the modification can often be determined.[15]

G cluster_MS1 MS1: Precursor Selection cluster_CID Collision Cell (CID) cluster_MS2 MS2: Fragment Ion Analysis Precursor [Impurity + H]+ Collision Collision with Inert Gas (N2 or Ar) Precursor->Collision Isolation Fragments Fragment Ion 1 Fragment Ion 2 Fragment Ion 3 Collision->Fragments Fragmentation Spectrum MS/MS Spectrum (Structural Fingerprint) Fragments->Spectrum Detection

Caption: The Concept of Tandem Mass Spectrometry (MS/MS).

Comparative Analysis of Mass Spectrometry Platforms

TechniquePrimary UseResolutionMass AccuracyKey AdvantagesKey Limitations
LC-Quadrupole MS Targeted QuantificationLowLowCost-effective, robust for known impurities.Not suitable for unknown identification.
LC-HRMS (TOF, Orbitrap) Unknown Identification & QuantificationHigh to Ultra-High< 5 ppmEnables confident formula determination.[10]Higher instrument cost and complexity.
LC-MS/MS (Triple Quad, Q-TOF, Ion Trap) Structural Elucidation & Sensitive QuantificationVariableVariableProvides fragmentation for structural confirmation.[11]Can be complex to interpret spectra.
GC-MS Analysis of Volatile/Semi-Volatile ImpuritiesHigh (with GC)Low to HighExcellent chromatographic separation for amenable compounds.Requires derivatization for polar compounds like amino acids.[16]
LC-IMS-MS Isomer SeparationAdds another dimension of separationHighCan separate isomers with the same mass and retention time.[17][18][19]Emerging technology, not yet standard in all labs.

Experimental Protocols

Protocol 1: General LC-HRMS Method for Impurity Profiling

This protocol outlines a robust starting point for the analysis of 4-oxo-homophenylalanine and its impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the 4-oxo-homophenylalanine sample in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Further dilute the sample to around 10 µg/mL for initial screening.

2. Liquid Chromatography Conditions:

  • Column: A mixed-mode column capable of retaining polar compounds is recommended, as standard reversed-phase columns may provide insufficient retention for highly polar amino acids.[20] A hydrophilic interaction liquid chromatography (HILIC) column is a strong alternative.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A shallow gradient from high organic to high aqueous content is typically effective. For example, start at 95% B, hold for 1 minute, decrease to 5% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions (HRMS):

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure detection of all possible impurities.[21]

  • Scan Range: m/z 100-1000

  • Resolution: >60,000 FWHM

  • Data Acquisition: Perform a full scan experiment followed by data-dependent MS/MS acquisition on the top 3-5 most intense ions.

Protocol 2: GC-MS Analysis with Derivatization

While LC-MS is the primary choice, GC-MS can be a complementary technique, especially for thermally stable, less polar impurities. For 4-oxo-homophenylalanine, derivatization is necessary to increase volatility.[16][22]

1. Derivatization (Silylation):

  • Dry a 50-100 µL aliquot of the sample solution under a stream of nitrogen.

  • Add 100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16][22] MTBSTFA derivatives are generally more stable and less sensitive to moisture.[16]

  • Add 100 µL of a suitable solvent like acetonitrile.

  • Heat the mixture at 70-100 °C for 30-60 minutes.[23]

2. GC-MS Conditions:

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane phase.

  • Injection: 1 µL, split or splitless depending on concentration.

  • Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

The Power of Orthogonal Techniques: Ion Mobility Spectrometry

For particularly challenging separations, such as isomeric impurities that may not be resolved by chromatography alone, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation.[19][24] IMS separates ions based on their size and shape (collision cross-section) in the gas phase.[17][19] This can provide baseline separation of isomers that are indistinguishable by mass alone, adding a higher level of confidence to impurity identification.[25]

Conclusion

A multi-faceted approach, spearheaded by LC-HRMS with MS/MS capabilities, is the most effective strategy for the comprehensive analysis of impurities in 4-oxo-homophenylalanine. This approach provides the sensitivity to detect trace impurities and the specificity to confidently determine their elemental composition and structure. Complementary techniques such as GC-MS and the emerging power of IMS-MS can provide orthogonal data to resolve any remaining ambiguities. By employing these advanced mass spectrometric techniques, researchers and drug developers can meet stringent regulatory requirements and ensure the safety and quality of the final pharmaceutical product.

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • Separation of isomeric lipids by ion mobility- time of flight mass spectrometry. tofwerk. [Link]

  • Isomer Separation with Vocus Ion Mobility Spectrometry. AZoM. [Link]

  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC. [Link]

  • Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers. [Link]

  • High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst (RSC Publishing). [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. [Link]

  • ICH GUIDELINES FOR IMPURITY PROFILE. Academia.edu. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. [Link]

  • Impurity Identification. Resolian. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. LinkedIn. [Link]

  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. PubMed. [Link]

  • Lc-Ms/Ms Method for Quantitative Profiling of Ketone Bodies, Α-Keto Acids, Lactate, Pyruvate and Their Stable Isotopically Labeled Tracers in Human Plasma: An Analytical Panel for Clinical Metabolic Kinetics and Interactions. SSRN. [Link]

  • Lc-Ms/Ms Method for Quantitative Profiling of Ketone Bodies, Keto Acids, Lactate, Pyruvate and Their Stable Isotopically Labelled Tracers in Human Plasma: An Analytical Panel for Clinical Metabolic Kinetics and Interactions. Preprints.org. [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. [Link]

  • Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Shimadzu. [Link]

  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. PMC. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC. [Link]

  • (S)-4-Oxo-homophenylalanine Hydrochloride. Pharmaffiliates. [Link]

  • Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. PubMed. [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate. [Link]

Sources

Validated Analytical Strategies for ACE Inhibitor Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026


-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) and Related Precursors

Executive Summary: The Stereochemical Challenge

In the synthesis of ACE inhibitors like Enalapril, Ramipril, and Lisinopril, the intermediate


-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA)  represents a critical control point. The pharmacological efficacy of the final drug substance depends entirely on the 

-configuration. Even minor contamination with the

-isomer (a diastereomer) or the

-enantiomer can lead to significant yield losses downstream or, worse, regulatory non-compliance in the final API.

This guide moves beyond basic "recipes" to analyze the analytical logic required to validate methods for these zwitterionic intermediates. We compare the robustness of Reversed-Phase HPLC (RP-HPLC) against Chiral Stationary Phase (CSP) HPLC, providing field-tested protocols that address the specific solubility and ionization challenges of this chemical class.

The Analytical Landscape: Comparative Methodology

The analysis of ACE inhibitor intermediates presents a unique set of challenges:

  • Zwitterionic Nature: They contain both secondary amines and carboxylic acids, leading to peak tailing on standard silica columns.

  • Chromophores: Weak UV absorption (typically benzenoid bands), requiring low-wavelength detection (210–215 nm).

  • Stereoisomerism: RP-HPLC separates diastereomers but fails to separate enantiomers without chiral additives.

Table 1: Comparative Performance of Analytical Techniques
FeatureRP-HPLC (C18/C8) Chiral HPLC (Amylose/Cellulose) GC-FID/MS
Primary Application Chemical Purity (Assay) & Diastereomer SeparationEnantiomeric Purity (Chiral Excess)Residual Solvents & Volatile Reagents
Separation Mechanism Hydrophobic InteractionSteric Fit & Hydrogen BondingBoiling Point & Polarity
Sensitivity (LOD) High (

)
Moderate (

)
High (ppm level)
Throughput High (10–15 min run)Low (20–40 min run)Very High (<10 min)
Cost per Run Low (Standard solvents)High (Expensive columns)Low
Critical Limitation Cannot separate enantiomersMobile phase restrictionsThermal instability of intermediates

Deep Dive: Validated Protocols

Protocol A: Achiral Purity by RP-HPLC

Objective: Quantification of ECPA and separation of the


-diastereomer.

The Scientist's Rationale: Standard C18 columns often fail due to the interaction between the secondary amine of the intermediate and residual silanols on the silica, causing severe tailing. To mitigate this, we employ a low pH phosphate buffer . This protonates the amine (ensuring it stays ionized) and suppresses the ionization of the carboxylic acid, driving the molecule into a single ionic state that interacts predictably with the hydrophobic stationary phase.

Method Parameters
  • Column: L1 (C18), End-capped,

    
    , 
    
    
    
    (e.g., Zorbax SB-C18 or Inertsil ODS-3).
  • Mobile Phase A:

    
     Potassium Dihydrogen Phosphate (
    
    
    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (65:35 Buffer:ACN) or Gradient (if late-eluting impurities are present).

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Maximize sensitivity for the phenyl ring).
    
  • Temperature:

    
     (Reduces viscosity, improves mass transfer).
    
Validation Criteria (Acceptance Limits)
  • System Suitability: Tailing factor (

    
    ) 
    
    
    
    ; Theoretical plates (
    
    
    )
    
    
    .
  • Linearity:

    
     over 
    
    
    
    --
    
    
    of target concentration.
  • Precision: RSD

    
     (n=6).
    
Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: Determination of Enantiomeric Excess (


).

The Scientist's Rationale: Since ECPA has two chiral centers, RP-HPLC can separate the diastereomers (


 vs 

) because they have different physical properties. However, to detect the mirror image enantiomers, we must create a transient diastereomeric environment using a Chiral Stationary Phase (CSP). Amylose-based columns are preferred here due to their ability to form inclusion complexes with the phenyl group of the intermediate.
Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase:

    
    -Hexane : Ethanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).
    
    • Note on TFA: Essential to sharpen peaks by suppressing amine interactions, but must be flushed thoroughly to prevent column damage.

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
    .
    
  • Temperature:

    
     (Lower temperature often improves chiral resolution).
    
Critical Control Point

The elution order is typically


 followed by 

. The resolution (

) between the main peak and the enantiomer must be

.

Visualizing the Validation Workflow

To ensure scientific rigor, the validation process must follow a logical decision tree. The following diagram illustrates the workflow compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development Phase Screening Column/Solvent Screening (C18 vs. C8 / pH 2.0-3.0) Start->Screening Optimization Optimization (Resolution > 2.0, Tailing < 1.5) Screening->Optimization PreVal Pre-Validation (System Suitability Check) Optimization->PreVal Validation Full Validation (ICH Q2) PreVal->Validation Params Key Parameters: 1. Specificity (Forced Degradation) 2. Linearity (r² > 0.999) 3. Accuracy (Recovery 98-102%) 4. Precision (RSD < 2%) Validation->Params Decision Does it meet Acceptance Criteria? Validation->Decision Approved Validated Method Ready for QC Decision->Approved Yes Redev Re-optimize Method Decision->Redev No Redev->Screening

Figure 1: ICH Q2(R1) Method Validation Workflow for ACE Inhibitor Intermediates.

Mechanism of Action: Chiral Recognition[1]

Understanding why the separation occurs allows for faster troubleshooting. The diagram below details the "Three-Point Interaction" model required for the chiral column to distinguish between the ECPA isomers.

ChiralMechanism CSP Chiral Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding (Amide/Ester) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) CSP->Interaction2 Interaction3 Steric Fit (Inclusion) CSP->Interaction3 Analyte Intermediate (ECPA) (S,S)-Isomer Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Retention (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Three-Point Interaction Model: How Amylose CSPs differentiate stereoisomers via H-bonding, Pi-stacking, and steric inclusion.

Scientific Conclusion

For the routine analysis of ACE inhibitor intermediates like ECPA, a dual-method strategy is recommended. RP-HPLC using acidic phosphate buffers provides a robust, cost-effective solution for assay and diastereomeric purity. However, due to the stereospecific nature of ACE inhibition, this must be paired with a validated Chiral HPLC method (Amylose-based) to ensure enantiomeric purity. Neglecting the chiral method during intermediate analysis is a common pitfall that leads to costly failures in final API crystallization.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Stanisz, B. (2021).[1] Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. Pharmaceutics (MDPI). Link

  • Gumieniczek, A., et al. (2013). Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Registech. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Link

  • Rao, K.V., et al. (2018). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in presence of their impurities. International Journal of Applied Pharmaceutics. Link

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Commercial 4-Oxo-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in a Key Pharmaceutical Intermediate

4-Oxo-homophenylalanine, a crucial building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors, demands stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[3][4] Therefore, a robust and comprehensive impurity profiling strategy is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques for the impurity profiling of commercial 4-oxo-homophenylalanine. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to select the most appropriate methods for their specific needs. Our approach is grounded in the principles of scientific integrity, drawing from established methodologies and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[3]

Understanding the Impurity Landscape: Potential Contaminants in 4-Oxo-Homophenylalanine

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. 4-Oxo-homophenylalanine is often synthesized from precursors such as 2-oxo-4-phenylbutanoic acid.[5][6][7][8] Consequently, the impurity profile may include:

  • Starting Materials and Reagents: Unreacted 2-oxo-4-phenylbutanoic acid and other reagents used in the synthesis.

  • Intermediates: Partially reacted or unisolated intermediates from the synthetic pathway.

  • By-products: Compounds formed from side reactions, such as products of self-condensation or reactions with other species in the mixture.

  • Degradation Products: Impurities that form during storage or handling due to factors like heat, light, or oxidation.[9] Given the keto- and amino-acid functionalities, potential degradation pathways include decarboxylation and deamination.[9][10]

  • Enantiomeric Impurities: If the synthesis is stereospecific for the L- or D-enantiomer, the presence of the undesired enantiomer is a critical purity parameter.[11]

The following diagram illustrates the logical flow of identifying and characterizing these potential impurities.

cluster_0 Sources of Impurities cluster_1 Analytical Workflow Starting Materials Starting Materials Detection & Quantification Detection & Quantification Starting Materials->Detection & Quantification Intermediates Intermediates Intermediates->Detection & Quantification By-products By-products By-products->Detection & Quantification Degradation Products Degradation Products Degradation Products->Detection & Quantification Structural Elucidation Structural Elucidation Detection & Quantification->Structural Elucidation If unknown

Caption: Logical workflow for impurity profiling.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the nature of the impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) is often the workhorse for quantification, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and structural elucidation.[3][4][12][13] Gas Chromatography (GC) can also be employed, particularly for volatile impurities, though it often requires derivatization for polar molecules like amino acids.

Technique Principle Strengths Limitations Typical Application for 4-Oxo-homophenylalanine
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, and excellent for quantification of known impurities.[4][14]Requires chromophores for sensitive detection. Limited structural information.[11]Quantification of known impurities and overall purity assessment.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.High resolution for volatile and semi-volatile compounds.[3][4]Requires derivatization for non-volatile compounds like amino acids.[11] Potential for thermal degradation.Analysis of residual solvents and volatile by-products after derivatization.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities at trace levels.[12][15][16][17][18]Ionization efficiency can be matrix-dependent. Quantification can be more complex than HPLC-UV.Identification and quantification of non-volatile impurities, especially at low concentrations.[12]
NMR Measures the magnetic properties of atomic nuclei.Unrivaled for unambiguous structure elucidation of unknown impurities.[19][20][21] Quantitative (qNMR) capabilities.Lower sensitivity compared to MS.[12] Requires higher sample concentrations and purity of the isolated impurity.[12]Definitive structural confirmation of isolated impurities and analysis of isomeric impurities.[22]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[14][23]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine quantification of known impurities and for assessing the overall purity of 4-oxo-homophenylalanine. A reversed-phase method is typically suitable. Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach could also be considered for improved retention.[24]

Workflow Diagram:

Caption: HPLC-UV workflow for impurity quantification.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-oxo-homophenylalanine sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage of each impurity relative to the total peak area.

    • For quantification of specific impurities, use a reference standard of the impurity to create a calibration curve.

Rationale for Choices: A C18 column is a versatile starting point for separating compounds of moderate polarity. The formic acid in the mobile phase helps to protonate the carboxylic acid and amine groups, leading to better peak shapes. A gradient elution is used to separate impurities with a wide range of polarities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying unknown impurities at trace levels.[12][15][16][17][18]

Workflow Diagram:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.